Notum Enzymatic Inhibition Potency: LP-922056 Demonstrates ~155-Fold Greater Potency Than ABC99 in Identical OPTS Assay
LP-922056 exhibits an IC50 of 1.1 nM against Notum in the OPTS (ovalbumin palmitoleoylation thioesterase substrate) enzymatic assay, which is approximately 155-fold more potent than the Notum inhibitor ABC99 (IC50 = 170 nM) when measured in the same assay format [1]. In functional cellular TCF-LEF reporter assays, LP-922056 displays an EC50 of 23 nM compared to 89 nM for ABC99 and 110 nM for ARUK3001185, representing a 3.9-fold and 4.8-fold improvement in functional potency, respectively [1]. This enhanced enzymatic and functional potency translates to more robust Wnt pathway activation at equivalent molar concentrations, potentially enabling lower dosing requirements in experimental systems.
| Evidence Dimension | Notum enzymatic inhibition potency (OPTS IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | ABC99: 170 nM; ARUK3001185: 6.5 nM |
| Quantified Difference | ~155-fold more potent than ABC99; ~5.9-fold more potent than ARUK3001185 |
| Conditions | OPTS enzymatic assay; common assay format for direct comparison |
Why This Matters
Higher enzymatic potency reduces the compound mass required to achieve target engagement, which may mitigate off-target effects and improve experimental signal-to-noise in Wnt pathway activation studies.
- [1] Atkinson BN, Steadman D, Zhao Y, Sipthorp J, Vecchia L, Ruza RR, Jeganathan F, Lines G, Frew S, Monaghan A, Kjær S, Bictash M, Jones EY, Fish PV. Discovery of 2-phenoxyacetamides as potent Notum inhibitors. Bioorg Med Chem Lett. 2021;36:127812 (Table 4). View Source
